

SMCypI C31 dual binding mechanism cyclophilin A

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: SMCypI C31

Cat. No.: S12378642

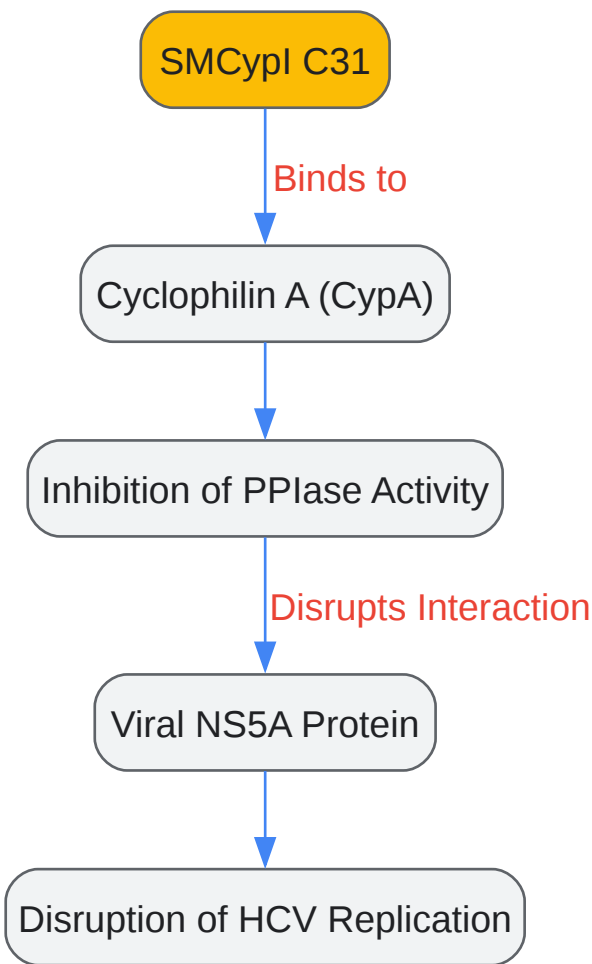
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Dual Binding Mechanism to Cyclophilin A

SMCypI C31 exerts its antiviral function by directly binding to the host protein Cyclophilin A (CypA), a peptidyl-prolyl cis-trans isomerase (PPIase). Structural and mechanistic studies reveal that C31 employs a **dual binding mechanism** [1].

- **Competitive Binding:** Modeling studies show that the binding sites of C31 and the classic Cyp inhibitor Cyclosporine (CsA) on CypA are partially overlapping. Time-resolved fluorescence resonance energy transfer (TR-FRET) assays confirmed that C31 competitively displaces CsA from its binding site on purified CypA, with a dissociation constant (Kd) of 105 nM [1].
- **Inhibition of PPIase Activity:** By binding to CypA's active site, C31 potently inhibits its PPIase enzymatic activity, with a half-maximal inhibitory concentration (IC50) of 0.1 μ M [2] [3]. This inhibition is central to its antiviral effect.
- **Disruption of CypA-NS5A Interaction:** The primary antiviral mechanism for HCV is the disruption of the crucial interaction between CypA and the viral nonstructural protein 5A (NS5A). By inhibiting CypA's PPIase activity, C31 prevents CypA from interacting with and facilitating the function of NS5A, which is essential for viral replication [1] [4] [5].

The diagram below illustrates the mechanistic pathway of **SMCypI C31**'s action against HCV:



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SMCypI C31 binds CypA, inhibiting its PPIase activity and disrupting viral replication.

Quantitative Anti-HCV and Anti-Flaviviridae Activity

SMCypI C31 has been profiled against a range of HCV genotypes and other viruses from the Flaviviridae family. The quantitative data below summarizes its efficacy.

Table 1: Anti-HCV Pangenotypic Activity of SMCypI C31 (EC₅₀) This table shows the half-maximal effective concentration (EC₅₀) of **SMCypI C31** across various HCV model systems [1].

HCV Model System	Genotype	Mean EC ₅₀ (μM) ± SD
Subgenomic Replicon (SGR)	1a	3.80 ± 1.90
Subgenomic Replicon (SGR)	1b	2.95 ± 0.60
Subgenomic Replicon (SGR)	2a	2.30 ± 1.20
Subgenomic Replicon (SGR)	3a	7.76 ± 1.57
Subgenomic Replicon (SGR)	5a	1.20 ± 0.83
Chimeric SGR	2a/4a	1.40 ± 1.10
Infectious Virus	2a/2a (J6/JFH1)	2.80 ± 0.40

Table 2: Activity Against Other Flaviviridae Viruses This table demonstrates the broader antiviral potential of **SMCypI C31**, though with lower potency compared to its action against HCV [1].

Virus	Genus	Mean EC ₅₀ (μM)
Dengue Virus (DENV)	Flavivirus	7.3
Yellow Fever Virus (YFV)	Flavivirus	27.2
Zika Virus (ZIKV)	Flavivirus	48.0

For context, the control Cyp inhibitor **Alisporivir (ALV)** showed significantly higher potency in the same HCV assays, with EC₅₀ values ranging from **0.01 to 0.04 μM** [1]. C31 did not affect cell viability at its effective concentrations, indicating a selective antiviral effect [1].

Key Experimental Protocols

The characterization of **SMCypI C31**'s mechanism and activity relied on several established biochemical and virological techniques.

TR-FRET Competitive Binding Assay

- **Objective:** To confirm that **SMCypI C31** competes with CsA for binding to CypA.
- **Protocol:** Purified CypA was incubated with a fluorescently labeled CsA derivative. The test compound (C31) was titrated into the reaction. As C31 binds to CypA, it displaces the labeled CsA, leading to a decrease in the FRET signal. The dissociation constant (Kd) was determined by measuring the fluorescence emission change as a function of the inhibitor concentration [1].

PPIase Enzymatic Activity Inhibition Assay

- **Objective:** To measure the inhibition of CypA's peptidyl-prolyl isomerase activity.
- **Protocol:** The assay uses a synthetic peptide substrate (e.g., N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide). CypA catalyzes the cis-to-trans isomerization of the proline bond in this substrate, which can be monitored by a change in absorbance (e.g., at 390 nm) due to subsequent chymotrypsin cleavage. The IC50 value (0.1 μ M for C31) is the concentration of inhibitor that reduces the PPIase activity by 50% under the specified conditions [2] [3].

Antiviral Activity in HCV Replicon Systems

- **Objective:** To determine the efficacy (EC50) of C31 in inhibiting HCV replication.
- **Protocol:** Huh-7 human hepatoma cells harboring subgenomic HCV replicons (for different genotypes) or infected with infectious HCV (e.g., J6/JFH1) were treated with a dose range of C31. Viral replication was quantified by measuring the luciferase activity (for reporter replicons) or HCV RNA levels (e.g., by RT-qPCR). The EC50 was calculated from the dose-response curve after a set incubation period (e.g., 48-72 hours). Cytotoxicity was assessed in parallel to ensure selective inhibition [1].

In Vitro Resistance Selection

- **Objective:** To identify viral mutations that confer resistance to C31 and validate its mechanism.
- **Protocol:** HCV replicon cells were passaged under increasing sub-lethal concentrations of C31. The replicon RNA was then extracted and sequenced, leading to the identification of resistance-conferring mutations (D320E and Y321H) in the domain II of the NS5A protein. These mutations are known to confer low-level resistance to other cyclophilin inhibitors like alisporivir, confirming that C31 acts on the CypA-NS5A axis [1].

Therapeutic Potential and Broader Implications

The development of **SMCypI C31** highlights several advantageous properties for a host-targeting antiviral agent:

- **High Barrier to Resistance:** As a host-targeting agent, it is more difficult for viruses to develop high-level resistance against C31 compared to direct-acting antivirals. The identified NS5A mutations confer only low-level resistance [1] [5].
- **Potential for Broad-Spectrum Activity:** The inhibition of a host factor required by multiple viruses makes C31 a promising candidate for a broad-spectrum antiviral. Its demonstrated activity against other Flaviviridae members like DENV, YFV, and ZIKV supports this potential [1].
- **Chemical Advantages:** The small-molecule structure of SMCypIs offers benefits in terms of chemical plasticity for further optimization, simplicity of synthesis, and potentially lower production costs compared to complex macrocyclic compounds like CsA derivatives [1].

It is important to note that while **Alisporivir** progressed to phase III clinical trials for HCV, its development was halted due to rare cases of pancreatitis. This underscores the need for careful safety profiling of new Cyp inhibitors, though the toxicity was linked to a specific hypertriglyceridemic effect potentiated by interferon co-therapy [1] [5].

Conclusion and Future Perspectives

SMCypI C31 represents a well-characterized class of non-peptidic cyclophilin inhibitors with a defined dual binding mechanism to CypA. Its pangenotypic anti-HCV activity and potential for broad-spectrum efficacy against Flaviviridae make it both a promising drug candidate and a valuable tool for probing virus-host interactions.

Future research directions may include:

- **Optimization** of the compound to improve its potency and pharmacokinetic profile.
- **Further investigation** of its efficacy in animal models of viral infection.
- **Exploration** of its therapeutic potential in other CypA-mediated diseases, such as cardiovascular conditions and cancer, as suggested by the broader biological roles of cyclophilins [6] [7].

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To cite this document: Smolecule. [SMCypl C31 dual binding mechanism cyclophilin A]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b12378642#smcypi-c31-dual-binding-mechanism-cyclophilin-a>]

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